molecular formula C11H17NO B13035150 (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine

Cat. No.: B13035150
M. Wt: 179.26 g/mol
InChI Key: OMHXOYQQRWBJGZ-NSHDSACASA-N
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Description

(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine (CAS 1269787-55-4) is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel psychoactive substances and their therapeutic potential. With a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol, this compound features a stereogenic center at the benzylic carbon, making the (R)-enantiomer a valuable candidate for studying structure-activity relationships and enantioselective receptor interactions . Current scientific literature indicates that structurally related 2,5-dimethoxyphenethylamine analogues are being extensively studied as selective agonists for the serotonin 2A receptor (5-HT2AR), a key molecular target in the development of potential treatments for psychiatric disorders including depression, anxiety, and substance abuse . The conformational restraint imposed by specific structural features in such compounds has been shown to significantly impact their agonist potency and functional selectivity at 5-HT2AR versus other serotonin receptor subtypes like 5-HT2CR . This research compound is provided exclusively for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper storage conditions of 2-8°C are recommended to maintain stability and purity, which is specified as ≥95% . Researchers can access this compound in various quantities to support their investigative needs in advancing the understanding of neuropharmacology and receptor biochemistry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m0/s1

InChI Key

OMHXOYQQRWBJGZ-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](COC)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(COC)N

Origin of Product

United States

Preparation Methods

Chiral Ephedrine Derivative Route with Raney Nickel Catalyzed Deoxygenation

One established method involves starting from chiral ephedrine derivatives, which are structurally related to the target compound. The process includes:

This method is effective for producing R-(-)-N,α-dimethylphenethylamine analogs, which share structural similarity with (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine, especially in terms of chiral amine formation.

Step Reagents/Conditions Outcome
a Acylation of ephedrine with acylating agent Formation of N-acylated ephedrine intermediate
b Raney nickel catalyzed deoxygenation Removal of hydroxyl group, formation of amine
c Acid hydrolysis Release of free amine with (R)-configuration

Nucleophilic Substitution and Bromination Strategy

A convergent synthetic route involves:

  • Nucleophilic substitution on acetophenone derivatives to introduce methoxy and methyl groups on the phenyl ring.
  • Bromination to activate the ethanone intermediate for further coupling.
  • Subsequent steps to install the amine group and achieve the chiral center.

This approach has been used in related methoxyphenyl ethanone derivatives and can be adapted for the 2,5-dimethyl substitution pattern.

Step Reagents/Conditions Outcome
1 Nucleophilic substitution of acetophenone with sodium methoxide Formation of methoxyphenylethanone intermediate
2 Acid-catalyzed bromination Formation of bromoethanone coupling partner
3 Coupling and cyclization steps Formation of chiral amine scaffold

Industrial Chiral Amine Synthesis via Cyanate or Amine Reaction

Industrial processes for preparing chiral amines similar to (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine involve:

  • Reaction of chiral amines or cyanates with substituted phenyl derivatives.
  • Use of selective substitution to maintain stereochemistry.
  • Optimization for scale-up and purity.

For example, processes for related compounds such as (R)-1-(2-methoxyphenyl)ethylamine have been patented, indicating the feasibility of preparing (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine by analogous methods.

Step Description Notes
1 Selection of chiral amine or cyanate Ensures (R)-configuration
2 Reaction with substituted phenyl precursor Introduction of 2,5-dimethylphenyl group
3 Purification and isolation Achieves enantiomeric purity

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield & Purity Considerations
Ephedrine-based acylation and deoxygenation High stereoselectivity; well-established Requires Raney nickel catalyst; multi-step Typically high yield; good enantiomeric excess
Nucleophilic substitution and bromination Flexible for various substituents Multiple steps; sensitive to reaction conditions Moderate to high yields; requires careful control
Industrial chiral amine synthesis via cyanate/amine Scalable; suitable for industrial production Patent protected; may require specialized reagents Optimized for purity and yield

Research Findings and Notes

  • The use of chiral starting materials such as d- or l-ephedrine derivatives ensures retention of stereochemistry, critical for the biological activity of the (R)-amine.
  • Nucleophilic substitution reactions on acetophenone derivatives allow for precise introduction of methoxy and methyl groups, enabling the synthesis of substituted phenyl ethanones that serve as key intermediates.
  • Industrial processes emphasize scalability and reproducibility, often employing cyanate or amine intermediates with controlled stereochemistry for efficient synthesis.
  • The choice of method depends on the scale, required purity, and available starting materials.

Summary Table of Key Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Stereochemical Control Typical Yield Reference
Ephedrine acylation & Raney Ni deoxygenation d- or l-ephedrine derivatives Acylating agents, Raney Ni High (chiral ephedrine) High
Nucleophilic substitution & bromination Acetophenone derivatives Sodium methoxide, bromine Moderate to high Moderate-High
Industrial chiral amine synthesis Chiral amines or cyanates + phenyl precursors Various industrial reagents High High

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce secondary amines or other reduced forms.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Evidence Source
(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine 2,5-dimethylphenyl, methoxy (ethanamine chain), R-configuration C₁₁H₁₇NO Chiral center; potential CNS activity -
2C-H (2-(2,5-dimethoxyphenyl)ethan-1-amine) 2,5-dimethoxyphenyl C₁₀H₁₅NO₂ Serotonin receptor ligand; research tool
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine 2,6-dimethoxyphenyl, R-configuration C₁₀H₁₅NO₂ Chiral analog; stereospecific binding
(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine Trifluoromethyl, piperidine ring, R-configuration C₁₅H₂₀F₃NO₂ Selective serotonin reuptake inhibitor (SSRI)
1-(2,5-Dimethylphenyl)piperazine Piperazine ring, 2,5-dimethylphenyl C₁₂H₁₈N₂ Intermediate for bioactive molecules

Key Observations :

  • Substituent Position and Type: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl group in 2C-H.
  • Stereochemistry : The R-configuration in the target compound and ’s analog suggests stereospecific interactions, which may improve receptor selectivity compared to racemic mixtures .
  • Backbone Modifications : Replacement of the ethanamine chain with a piperidine or piperazine ring (e.g., ) alters conformational flexibility and binding kinetics. Piperidines/piperazines are common in SSRIs due to their affinity for serotonin transporters .

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity
  • Serotonin Receptors: Compounds like 2C-H (dimethoxyphenyl) are known to act as serotonin receptor agonists, while trifluoromethyl-substituted analogs () exhibit SSRI activity.
  • SSRI Activity : The trifluoromethyl and piperidine modifications in ’s Compound 19 enhance serotonin reuptake inhibition, suggesting that similar substitutions in the target compound could be explored for antidepressant activity .
Physicochemical Properties
  • Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity (logP ~2.5 estimated) compared to 2C-H (logP ~1.8), favoring membrane permeability.
  • Solubility : Methoxy groups generally improve aqueous solubility, but the target compound’s methoxy is on the ethanamine chain rather than the aromatic ring, which may reduce this effect .

Biological Activity

(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, often referred to as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential psychoactive properties and biological activities. This compound is structurally related to other psychoactive substances, which have been shown to exhibit a range of effects on the central nervous system (CNS). Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The biological activity of (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is primarily attributed to its interaction with neurotransmitter systems in the brain. The compound may act as a serotonin receptor agonist, similar to other members of the phenethylamine class. This interaction can lead to various effects, including mood enhancement and altered perception.

Biological Activity Overview

The biological activities associated with (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine include:

  • Psychoactive Effects : As a potential psychoactive substance, it may induce effects such as euphoria, hallucinations, and altered sensory perception.
  • Antidepressant Properties : Preliminary studies suggest that compounds in this class may exhibit antidepressant-like effects through modulation of serotonin pathways.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential therapeutic applications in neurodegenerative diseases.

1. Psychoactive Profile

A study conducted on various phenethylamines highlighted the psychoactive properties of (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine. In animal models, it was observed to elicit behaviors indicative of stimulant activity. The compound's affinity for serotonin receptors was noted as a significant factor contributing to its psychoactive profile .

2. Safety and Toxicology

Research into the safety profile of (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine indicates that while it may have therapeutic potential, there are concerns regarding its toxicity. Studies have shown that high doses can lead to adverse effects such as increased heart rate and agitation . Toxicological assessments are essential for determining safe dosage levels.

3. Analytical Methods for Detection

Quantitative analysis methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for detecting (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine in biological samples. These methods are critical for both clinical toxicology and forensic investigations .

Comparative Biological Activity Table

Compound Biological Activity Mechanism
(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-aminePsychoactive effects; potential antidepressantSerotonin receptor agonism
25I-NBOMeHallucinogenic; stimulantSerotonin receptor binding
3-Methoxy-PCPDissociative effectsNMDA receptor antagonism

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